LucidenicacidD
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Overview
Description
LucidenicacidD: is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum . It is known for its complex structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of LucidenicacidD involves multiple steps, including the acetylation of hydroxyl groups and the oxidation of specific carbon atoms. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from Ganoderma lucidum, followed by purification processes such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: : In chemistry, LucidenicacidD is used as a model compound to study triterpenoid synthesis and reactivity .
Biology: : Biologically, this compound has been studied for its potential anti-inflammatory and antioxidant properties .
Medicine: : In medicine, research has focused on its potential therapeutic effects, including anti-cancer and anti-viral activities .
Industry: : Industrially, the compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties .
Mechanism of Action
The mechanism of action of LucidenicacidD involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 12b-Acetoxy-3b-hydroxy-7,11,15,23-tetraoxo-lanost-8,20E-diene-26-oic acid
- 12b-Acetoxy-3,15-dihydroxy-7,11,23-trioxolanost-8-en-26-oic acid
Uniqueness: : What sets LucidenicacidD apart is its unique combination of acetoxy and multiple oxo groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSBYAKDOGXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98665-16-8 |
Source
|
Record name | Lucidenic acid D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036435 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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